(5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitrobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with propenylthioamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieve high yields and purity. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, oxidizing agents like hydrogen peroxide, and electrophiles such as halogens. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitrophenyl and thiazolidinone moieties suggests possible applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2-Methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio]phenoxyacetic acid: This compound shares the thiazolidinone ring but has different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-2-11-21-19(23)18(28-20(21)27)12-14-7-9-16(10-8-14)26-13-15-5-3-4-6-17(15)22(24)25/h2-10,12H,1,11,13H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBYINOGOPVKOR-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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